Cas no 137624-14-7 (Mesatlantin C)

Mesatlantin C 化学的及び物理的性質
名前と識別子
-
- Mesatlantin C
- (3aS,4aR,6aS,9aS,9bR)-5,6,6a,7,9a,9b-Hexahydro-1,4a-dimethyl-7-methylene-3H-oxireno[8,8a]azuleno[4,5-b]furan-8(4aH)-one
-
- インチ: InChI=1S/C15H18O3/c1-8-4-7-15-11(8)12-10(9(2)13(16)17-12)5-6-14(15,3)18-15/h4,10-12H,2,5-7H2,1,3H3/t10-,11+,12-,14+,15-/m0/s1
- InChIKey: UVJYAKBJSGRTHA-OEMOEHNSSA-N
- ほほえんだ: CC1=CC[C@]23[C@H]1[C@@H]4[C@@H](CC[C@@]2(C)O3)C(=C)C(=O)O4
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 0
じっけんとくせい
- 密度みつど: 1.22±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: 微溶性(7.9 g/l)(25ºC)、
Mesatlantin C 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM196386-10mg |
Mesatlantin C |
137624-14-7 | 98% | 10mg |
$305 | 2021-06-09 | |
A2B Chem LLC | AA51177-25mg |
3H-Oxireno[8,8a]azuleno[4,5-b]furan-8(4aH)-one, 5,6,6a,7,9a,9b-hexahydro-1,4a-dimethyl-7-methylene-, (3aS,4aR,6aS,9aS,9bR)- |
137624-14-7 | 25mg |
$792.00 | 2024-04-20 | ||
Crysdot LLC | CD32002518-10mg |
Mesatlantin C |
137624-14-7 | 98+% | 10mg |
$326 | 2024-07-18 | |
Chemenu | CM196386-10mg |
Mesatlantin C |
137624-14-7 | 98% | 10mg |
$305 | 2023-03-07 | |
TRC | M225215-100mg |
Mesatlantin C |
137624-14-7 | 100mg |
$781.00 | 2023-05-18 | ||
TRC | M225215-10mg |
Mesatlantin C |
137624-14-7 | 10mg |
$138.00 | 2023-05-18 | ||
TRC | M225215-25mg |
Mesatlantin C |
137624-14-7 | 25mg |
$270.00 | 2023-05-18 | ||
A2B Chem LLC | AA51177-10mg |
3H-Oxireno[8,8a]azuleno[4,5-b]furan-8(4aH)-one, 5,6,6a,7,9a,9b-hexahydro-1,4a-dimethyl-7-methylene-, (3aS,4aR,6aS,9aS,9bR)- |
137624-14-7 | 10mg |
$550.00 | 2024-04-20 | ||
Crysdot LLC | CD32002518-5mg |
Mesatlantin C |
137624-14-7 | 98+% | 5mg |
$228 | 2024-07-18 |
Mesatlantin C 関連文献
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
Mesatlantin Cに関する追加情報
Mesatlantin C (CAS No. 137624-14-7): A Promising Compound in Pharmaceutical Research
Mesatlantin C (CAS No. 137624-14-7) is a naturally occurring compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound, derived from marine sources, has been the subject of numerous studies aimed at elucidating its biological activities and potential medicinal uses.
Recent advancements in the understanding of Mesatlantin C have highlighted its potential as an anti-inflammatory and anti-cancer agent. The compound's ability to modulate key signaling pathways involved in inflammation and cancer progression makes it a valuable candidate for further investigation. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that Mesatlantin C effectively inhibits the activation of nuclear factor-kappa B (NF-κB), a crucial transcription factor involved in the inflammatory response.
In addition to its anti-inflammatory properties, Mesatlantin C has shown promising results in preclinical studies on cancer. Research conducted by a team at the National Institutes of Health (NIH) revealed that Mesatlantin C exhibits selective cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism underlying this activity is believed to involve the induction of apoptosis and the inhibition of angiogenesis, both critical processes in cancer development.
The structural complexity of Mesatlantin C has also been a focus of synthetic chemistry efforts. Scientists have developed novel synthetic routes to produce this compound, which is essential for scaling up production for clinical trials and potential therapeutic applications. A recent paper in Organic Letters detailed an efficient total synthesis of Mesatlantin C, highlighting the use of palladium-catalyzed cross-coupling reactions to construct the complex scaffold.
Beyond its direct therapeutic applications, Mesatlantin C has also been explored as a lead compound for drug discovery. Its unique structure and biological activities make it an excellent starting point for the development of new drugs with improved pharmacological profiles. Researchers are currently investigating derivatives of Mesatlantin C to enhance its potency and selectivity while reducing potential side effects.
The safety profile of Mesatlantin C is another critical aspect being evaluated in ongoing studies. Preliminary toxicology assessments have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. These findings are encouraging and support further clinical development.
In conclusion, Mesatlantin C (CAS No. 137624-14-7) represents a promising compound with diverse therapeutic potential. Its anti-inflammatory and anti-cancer properties, coupled with its favorable safety profile, make it an attractive candidate for further research and development. As more studies are conducted, it is likely that new applications and derivatives of this compound will emerge, contributing to the advancement of pharmaceutical science and medicine.
137624-14-7 (Mesatlantin C) 関連製品
- 20554-84-1(Parthenolide)
- 115753-79-2(2(3H)-Furanone,dihydro-3-[2-[(1R,2S,4aS,8aS)-octahydro-5,5,8a-trimethylspiro[naphthalene-2(1H),2'-oxiran]-1-yl]ethylidene]-,(3E)-)
- 29552-41-8(Parthenolide)
- 1056884-35-5(5,9-Dibromo-7,7-dimethyl-7H-benzocfluorene)
- 2098053-30-4(1-(2-Azidoethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole)
- 1999606-07-3(methyl 4-(benzyloxy)-3-hydroxy-2,3-dimethylbutanoate)
- 32642-56-1(4-Hydroxy-3-nitro-5-sulfamoylbenzoic acid)
- 38325-97-2(4-Methyl-1-octadecyl-pyridinium; chloride)
- 2228939-50-0((5-bromo-2-methylhexan-3-yl)benzene)
- 66351-92-6(Benzenamine, 4-chloro-3-(difluoromethyl)-)
